4-(Trifluoromethyl)-dl-phenylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

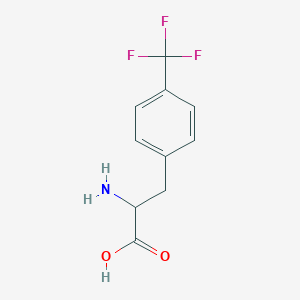

IUPAC Name |

2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFFPDBJLGAGQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930943 |

Source

|

| Record name | 4-(Trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14091-16-8 |

Source

|

| Record name | 4-(Trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)-dl-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-(Trifluoromethyl)-dl-phenylalanine, a synthetic amino acid of significant interest in pharmaceutical research and development. This document details its physicochemical characteristics, synthesis, and biological relevance, offering valuable insights for its application in medicinal chemistry and drug design.

Core Chemical Properties

This compound is a racemic mixture of the D- and L-enantiomers of phenylalanine substituted with a trifluoromethyl group at the para position of the phenyl ring. The presence of the trifluoromethyl group significantly alters the electronic properties and lipophilicity of the molecule compared to endogenous phenylalanine, making it a valuable building block for developing novel therapeutics with enhanced metabolic stability and biological activity.

Table 1: Physicochemical Properties of this compound and its Enantiomers

| Property | This compound | 4-(Trifluoromethyl)-L-phenylalanine | 4-(Trifluoromethyl)-D-phenylalanine |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | C₁₀H₁₀F₃NO₂[1][2] | C₁₀H₁₀F₃NO₂[3] |

| Molecular Weight | 233.19 g/mol | 233.19 g/mol [1][2] | 233.19 g/mol [3] |

| Appearance | White to off-white solid/powder | White to off-white solid | - |

| Boiling Point | ~311.5 °C (predicted) | 311.5 ± 42.0 °C at 760 mmHg[2] | - |

| Melting Point | Not explicitly found for the racemate | - | - |

| Density | ~1.4 g/cm³ (predicted) | 1.4 ± 0.1 g/cm³[2] | - |

| Solubility | Low in water. Soluble in organic solvents like DMSO and methanol. | Water: 2 mg/mL (8.58 mM)[2] | - |

| pKa | Not explicitly found | - | - |

| LogP | ~1.68 (predicted) | 1.68[2] | - |

| CAS Number | 14091-16-8 | 114926-38-4[1] | 114872-99-0[3] |

Synthesis and Analysis

Experimental Protocol: Synthesis of this compound

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester (glycine Schiff base)

-

4-(Trifluoromethyl)benzyl bromide

-

Sodium hydride (NaH) or a similar strong base

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Alkylation:

-

To a solution of N-(Diphenylmethylene)glycine tert-butyl ester in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 4-(trifluoromethyl)benzyl bromide in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the protected this compound.

-

-

Deprotection:

-

Dissolve the purified protected amino acid in a suitable solvent (e.g., dichloromethane).

-

Add an excess of a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting solid can be washed with diethyl ether to afford the final product, this compound hydrochloride.

-

Experimental Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

Gradient Elution:

-

A linear gradient from 5% to 95% Solvent B over 20 minutes.

Flow Rate:

-

1.0 mL/min

Detection:

-

UV absorbance at 220 nm and 254 nm.

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the standard solution to determine the retention time.

-

Prepare the sample solution by dissolving the compound in the mobile phase.

-

Inject the sample solution and analyze the chromatogram to determine purity.

Spectroscopic Data

While specific spectra for this compound were not found, representative spectra for related phenylalanine derivatives provide an indication of the expected spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (typically in the range of 7.0-8.0 ppm), the α-proton (around 4.0 ppm), and the β-protons (around 3.0-3.5 ppm). The aromatic signals will likely show splitting patterns consistent with a para-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the α-carbon, the β-carbon, the carbonyl carbon, and the trifluoromethyl carbon. The chemical shift of the trifluoromethyl carbon is a characteristic feature.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound and will show a single resonance for the -CF₃ group. The chemical shift will be sensitive to the electronic environment.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the C-F bonds of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the compound (233.19 g/mol ), along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

The incorporation of fluorinated amino acids like this compound into peptides and proteins is a strategy to enhance their metabolic stability and biological activity. The strong carbon-fluorine bond is resistant to enzymatic degradation, which can prolong the in vivo half-life of peptide-based drugs.

A derivative of 4-fluorophenylalanine, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18) , has demonstrated neuroprotective effects. Studies have shown that AE-18 can recover learning and memory and increase the number of neurons in the hippocampus in rats with chronic cerebral hypoperfusion.[4] The proposed mechanism of action involves the upregulation of brain-derived neurotrophic factor (BDNF) via the PI3K/Akt/CREB signaling pathway .[4] This suggests that compounds derived from 4-(Trifluoromethyl)phenylalanine may have therapeutic potential in neurodegenerative diseases.

Caption: Signaling pathway of a 4-(Trifluoromethyl)phenylalanine derivative.

Experimental Workflows

The general workflow for investigating the biological activity of a compound like this compound in drug development often follows a standardized process from synthesis to in vivo testing.

Caption: General drug development workflow for a novel compound.

Conclusion

This compound is a versatile building block in medicinal chemistry with significant potential for the development of novel therapeutics. Its unique chemical properties, conferred by the trifluoromethyl group, offer advantages in terms of metabolic stability and biological activity. Further research into its direct biological effects and the development of efficient, scalable synthetic routes will be crucial for realizing its full therapeutic potential. This guide provides a foundational understanding of its core chemical properties to aid researchers in their drug discovery and development endeavors.

References

- 1. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethyl)-L-phenylalanine | Amino Acid Derivatives | 114926-38-4 | Invivochem [invivochem.com]

- 3. 4-(Trifluoromethyl)-D-phenylalanine | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Synthesis of 4-(Trifluoromethyl)-dl-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)-dl-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl (CF3) group, a bioisostere of the methyl group, into the phenylalanine scaffold can profoundly alter the parent molecule's physicochemical properties. This substitution often enhances metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable building block for designing novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound, complete with detailed experimental protocols, comparative quantitative data, and workflow diagrams to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include the alkylation of glycine equivalents, the Strecker synthesis, the Erlenmeyer-Plöchl azlactone synthesis, and enzymatic approaches. The choice of method often depends on factors such as the desired scale, stereochemical requirements (for enantiomerically pure forms), and the availability of starting materials.

Alkylation of Glycine Equivalents

A prevalent strategy for the synthesis of α-amino acids is the alkylation of a glycine enolate or its equivalent with a suitable electrophile. In the case of this compound, this involves the use of 4-(trifluoromethyl)benzyl bromide as the alkylating agent. To control the reactivity and, in some cases, the stereochemistry, the glycine moiety is often part of a more complex scaffold, such as a Schiff base or a chiral auxiliary system.

Phase-Transfer Catalyzed Alkylation of a Glycine Schiff Base

This method utilizes a benzophenone-derived Schiff base of a glycine ester to create a stabilized carbanion under phase-transfer conditions. This approach is amenable to scale-up and offers good yields for the racemic product.

Experimental Protocol:

-

Schiff Base Formation: A mixture of glycine ethyl ester hydrochloride and benzophenone imine is stirred in dichloromethane at room temperature to form the N-(diphenylmethylene)glycinate.

-

Alkylation: The resulting Schiff base is dissolved in a suitable solvent such as dichloromethane or toluene. To this solution is added 4-(trifluoromethyl)benzyl bromide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). An aqueous solution of a base, such as sodium hydroxide, is then added, and the biphasic mixture is stirred vigorously at room temperature.[1]

-

Hydrolysis: After the reaction is complete, the organic layer is separated. The Schiff base protecting group and the ester are hydrolyzed by treatment with aqueous acid (e.g., HCl) to yield this compound.

-

Purification: The product can be purified by crystallization or ion-exchange chromatography.

Asymmetric Synthesis via Alkylation of a Chiral Ni(II) Complex

For the synthesis of enantiomerically enriched 4-(trifluoromethyl)phenylalanine, a chiral glycine equivalent can be employed. One such method involves the use of a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary.

Experimental Protocol:

-

Complex Formation: The chiral Ni(II) complex of the glycine Schiff base is prepared according to established literature procedures.[1][2]

-

Alkylation: The Ni(II) complex is dissolved in a suitable solvent, and a base is added to generate the nucleophilic glycine enolate equivalent. 4-(Trifluoromethyl)benzyl bromide is then added, and the reaction is stirred until completion. The stereoselectivity of the alkylation is directed by the chiral ligand on the nickel complex.[3]

-

Decomplexation and Hydrolysis: The resulting product is decomplexed and hydrolyzed, typically under acidic conditions, to release the amino acid.

-

Purification: The product is purified by chromatographic methods to separate it from the chiral auxiliary and other impurities.

Quantitative Data for Alkylation Methods

| Method | Electrophile | Catalyst/Auxiliary | Base | Solvent | Yield (%) | Reference |

| PTC Alkylation | 4-(Trifluoromethyl)benzyl bromide | Tetrabutylammonium bromide | 50% aq. NaOH | Toluene/CH2Cl2 | ~98% | [4] |

| Ni(II) Complex | 4-(Trifluoromethyl)benzyl bromide | Chiral Schiff Base Ligand | Various | CH2Cl2 | High | [1][3] |

Workflow for Alkylation of Glycine Schiff Base

Caption: Phase-Transfer Catalyzed Synthesis of this compound.

Strecker Synthesis

The Strecker synthesis is a classic and straightforward method for producing racemic α-amino acids from aldehydes. The reaction proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed.

Experimental Protocol:

-

Imine Formation and Cyanide Addition: 4-(Trifluoromethyl)benzaldehyde is treated with a source of ammonia (e.g., ammonium chloride) and a cyanide salt (e.g., sodium or potassium cyanide) in a suitable solvent like aqueous methanol or ethanol. This three-component reaction forms the intermediate α-aminonitrile.[5][6][7]

-

Hydrolysis: The α-aminonitrile is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH), followed by neutralization.[5]

-

Purification: The resulting this compound is isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and washing. Further purification can be achieved by recrystallization.

Quantitative Data for Strecker Synthesis

| Aldehyde | Reagents | Solvent | Yield (%) | Reference |

| 4-(Trifluoromethyl)benzaldehyde | NH4Cl, KCN | aq. Methanol | Good to high | [5][6] |

Workflow for Strecker Synthesis

Caption: General workflow of the Strecker synthesis for this compound.

Erlenmeyer-Plöchl Azlactone Synthesis

This method involves the condensation of an N-acylglycine (commonly hippuric acid) with an aldehyde to form an azlactone (oxazolone). The azlactone is then converted to the desired amino acid.

Experimental Protocol:

-

Azlactone Formation: 4-(Trifluoromethyl)benzaldehyde is condensed with N-acetylglycine or hippuric acid in the presence of acetic anhydride and a weak base, such as sodium acetate. The mixture is heated to form the corresponding 4-(4-trifluoromethylbenzylidene)oxazol-5(4H)-one.[8][9]

-

Reduction and Hydrolysis: The azlactone intermediate is then subjected to a reduction and hydrolysis sequence. A common method involves reduction of the exocyclic double bond (e.g., with red phosphorus and hydriodic acid, or catalytic hydrogenation) followed by hydrolysis of the amide and ring opening under acidic or basic conditions to yield the final amino acid.[10]

-

Purification: The product is isolated and purified, typically by crystallization.

Quantitative Data for Erlenmeyer-Plöchl Synthesis

| Aldehyde | N-Acylglycine | Conditions | Yield (%) | Reference |

| 4-(Trifluoromethyl)benzaldehyde | Hippuric Acid | Ac2O, NaOAc, heat | Moderate to good | [9] |

Workflow for Erlenmeyer-Plöchl Synthesis

Caption: Key steps in the Erlenmeyer-Plöchl synthesis of this compound.

Enzymatic Synthesis

Biocatalytic methods offer the advantage of high stereoselectivity, providing access to enantiomerically pure L- or D-4-(trifluoromethyl)phenylalanine. A common enzymatic approach is the reductive amination of the corresponding α-keto acid.

Experimental Protocol:

-

α-Keto Acid Synthesis: The precursor, 4-(trifluoromethyl)phenylpyruvic acid, is first synthesized. This can be achieved through various organic synthetic routes, for example, via condensation of 4-(trifluoromethyl)benzaldehyde with N-acetylglycine followed by hydrolysis.

-

Reductive Amination: The enzymatic conversion is carried out in an aqueous buffer solution. 4-(Trifluoromethyl)phenylpyruvic acid is incubated with an ammonia source (e.g., ammonium chloride) and a phenylalanine dehydrogenase enzyme. A nicotinamide cofactor (NADH or NADPH) is required as the reducing equivalent, and a cofactor regeneration system (e.g., using formate dehydrogenase and formate) is often employed to make the process more economical.[11]

-

Work-up and Purification: After the enzymatic reaction reaches completion, the enzyme is removed (e.g., by precipitation or filtration), and the product is isolated from the aqueous solution, often by ion-exchange chromatography or crystallization.

Quantitative Data for Enzymatic Synthesis

| Substrate | Enzyme | Cofactor Regeneration | Yield (%) | Enantiomeric Excess (%) | Reference |

| 4-(Trifluoromethyl)phenylpyruvic acid | Phenylalanine Dehydrogenase | Formate/Formate Dehydrogenase | High | >99 (for L- or D-isomer depending on enzyme) | [11][12] |

Workflow for Enzymatic Synthesis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scienceworldjournal.org [scienceworldjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 11. Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic Acid: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid, also known as (S)-4-(Trifluoromethyl)phenylalanine, is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural feature, a trifluoromethyl group on the phenyl ring, imparts desirable physicochemical properties to peptides and other molecules into which it is incorporated. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its role in enhancing the therapeutic potential of peptides. Detailed experimental protocols and visualizations are provided to facilitate its use in research and development.

Introduction

The strategic incorporation of unnatural amino acids into peptides is a powerful tool for modulating their pharmacological properties. (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is a prime example of a synthetic amino acid designed to improve the metabolic stability, binding affinity, and overall efficacy of peptide-based therapeutics. The trifluoromethyl group is a bioisostere of the methyl group but possesses distinct electronic properties, including high electronegativity and lipophilicity, which can profoundly influence molecular interactions and resistance to enzymatic degradation.

Structure and Physicochemical Properties

The chemical structure of (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is characterized by a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-(trifluoromethyl)benzyl group.

Caption: Chemical structure of (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid.

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1] |

| Molecular Weight | 233.19 g/mol | [1] |

| CAS Number | 114926-38-4 | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 311.5 °C at 760 mmHg | |

| Flash Point | 142.2 °C | |

| Purity | ≥98% | |

| Storage Temperature | 4 °C |

Synthesis Protocols

The synthesis of enantiomerically pure (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid can be achieved through various methods, including asymmetric synthesis and enzymatic resolution.

Asymmetric Synthesis via Chiral Ni(II) Complex

A common and effective method for the asymmetric synthesis of α-amino acids involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base. This method allows for high stereocontrol.

Experimental Protocol:

-

Formation of the Ni(II) Complex: A chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is reacted with glycine and nickel(II) nitrate in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like methanol to form the chiral Ni(II) complex.

-

Alkylation: The formed complex is then alkylated with 4-(trifluoromethyl)benzyl bromide under phase-transfer catalysis (PTC) conditions. A solid base like potassium hydroxide is used in a biphasic system of toluene and water with a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide).

-

Hydrolysis and Purification: The resulting diastereomeric complex is hydrolyzed with aqueous acid (e.g., 6N HCl) to release the free amino acid. The chiral auxiliary can be recovered and recycled. The crude amino acid is then purified by ion-exchange chromatography or recrystallization.

Caption: Asymmetric synthesis workflow.

Applications in Drug Development

Peptide Modification

The primary application of (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is its incorporation into peptide sequences to enhance their therapeutic properties.

-

Increased Metabolic Stability: The strong carbon-fluorine bond in the trifluoromethyl group can block sites of oxidative metabolism, making peptides more resistant to degradation by proteases and extending their in-vivo half-life.

-

Enhanced Binding Affinity: The electronic properties of the trifluoromethyl group can alter the conformation and binding mode of a peptide to its target receptor, potentially leading to increased affinity and potency.

-

Modulation of Lipophilicity: The trifluoromethyl group increases the lipophilicity of the amino acid side chain, which can improve the membrane permeability of peptides.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation:

Standard Fmoc-based solid-phase peptide synthesis protocols can be used to incorporate (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid into a peptide chain.

-

Resin Preparation: A suitable resin (e.g., Rink amide resin for C-terminal amides) is swollen in a solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The Fmoc-protected (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus of the peptide chain.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

An In-Depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in medicinal chemistry and drug design. Among these modified building blocks, trifluoromethyl-phenylalanine (CF₃-Phe) has garnered significant attention due to the unique physicochemical properties imparted by the trifluoromethyl group. This electron-withdrawing moiety can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and conformational preferences, making it a valuable asset in the design of novel peptides and small molecule therapeutics with enhanced biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of ortho-, meta-, and para-trifluoromethyl-phenylalanine, detailed experimental protocols for their synthesis and analysis, and insights into their applications in modulating biological pathways.

Core Physicochemical Properties

The position of the trifluoromethyl group on the phenyl ring of phenylalanine dictates its impact on the molecule's overall properties. The following tables summarize the key physicochemical data for the L-isomers of ortho-, meta-, and para-trifluoromethyl-phenylalanine.

| Property | 2-(Trifluoromethyl)-L-phenylalanine | 3-(Trifluoromethyl)-L-phenylalanine | 4-(Trifluoromethyl)-L-phenylalanine |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | C₁₀H₁₀F₃NO₂ | C₁₀H₁₀F₃NO₂ |

| Molecular Weight | 233.19 g/mol [1] | 233.19 g/mol [2] | 233.19 g/mol [3][4][5] |

| CAS Number | 119009-47-1[1] | 14464-68-7[2] | 114926-38-4[3][4][5] |

| Appearance | White solid or powder | White to off-white powder[2] | White to off-white solid powder[3][5] |

| Melting Point (°C) | Not available | 191-193[2] or 216 (dec.)[6] | Not available |

| pKa (Carboxylic Acid) | ~1.8-2.2 (estimated) | 2.16 ± 0.10 (Predicted)[6] | ~1.8-2.2 (estimated) |

| pKa (Amine) | ~9.1-9.2 (estimated) | Not available | ~9.1-9.2 (estimated) |

| logP (XLogP3) | -0.5 (Computed)[1] | Not available | -0.6 (Computed)[4] |

| Solubility in Water | Not available | Soluble | 2 mg/mL (8.58 mM)[3][5] |

Experimental Protocols

Synthesis of Enantiopure Trifluoromethyl-phenylalanine

The synthesis of enantiomerically pure trifluoromethyl-phenylalanine is crucial for its application in drug development. Asymmetric phase-transfer catalysis is a common and effective method.[2]

Workflow for Asymmetric Synthesis of Trifluoromethyl-phenylalanine

Caption: Asymmetric synthesis of trifluoromethyl-phenylalanine.

Detailed Methodology:

-

Reaction Setup: Dissolve the glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) and a chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenmethyl) cinchoninium bromide for the (R)-enantiomer) in a mixture of toluene and chloroform.[2]

-

Addition of Reagents: Cool the reaction mixture to -40°C and add the corresponding trifluoromethyl-substituted benzyl bromide and an aqueous solution of potassium hydroxide (50%).[2]

-

Reaction: Stir the biphasic mixture vigorously at -40°C until the reaction is complete, as monitored by thin-layer chromatography.

-

Workup and Deprotection: After completion, perform an aqueous workup to isolate the protected amino acid. Subsequent acid hydrolysis (e.g., with HCl) removes the protecting groups to yield the desired enantiomer of trifluoromethyl-phenylalanine.[2]

-

Purification: The final product can be purified by recrystallization or chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc/tBu-based solid-phase peptide synthesis is a standard method for incorporating non-canonical amino acids like trifluoromethyl-phenylalanine into peptide chains.

Workflow for Fmoc-SPPS of a Trifluoromethyl-phenylalanine Containing Peptide

Caption: Solid-phase synthesis of a CF₃-Phe containing peptide.

Detailed Methodology:

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the Fmoc-protected trifluoromethyl-phenylalanine (Fmoc-CF₃-Phe-OH) using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) in DMF. Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization by Mass Spectrometry

Mass spectrometry is a critical tool for confirming the successful synthesis and purity of peptides containing trifluoromethyl-phenylalanine.

Workflow for Mass Spectrometry Analysis of a Trifluoromethyl-phenylalanine Containing Peptide

Caption: Mass spectrometry workflow for peptide analysis.

Detailed Methodology:

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

MS1 Analysis: Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide. This allows for confirmation of the overall molecular weight.

-

Tandem MS (MS/MS) Analysis: Select the precursor ion corresponding to the peptide of interest and subject it to fragmentation using techniques like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

MS2 Analysis: Acquire a mass spectrum of the resulting fragment ions (MS2). The fragmentation pattern, which includes characteristic b- and y-ions, provides sequence information and confirms the incorporation and position of the trifluoromethyl-phenylalanine residue. The benzyl group of phenylalanine and its derivatives can lead to specific fragmentation patterns.[7]

Structural Analysis by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for probing the local environment of the trifluoromethyl group within a peptide or protein, providing insights into structure, dynamics, and interactions.[8][9]

Workflow for ¹⁹F NMR Analysis of a Labeled Protein

Caption: ¹⁹F NMR workflow for studying labeled proteins.

Detailed Methodology:

-

Protein Labeling: Incorporate trifluoromethyl-phenylalanine into the protein of interest, either through total synthesis or, more commonly, through biosynthetic methods using an engineered tRNA/tRNA synthetase pair in a suitable expression system.

-

Protein Purification: Purify the labeled protein to homogeneity using standard chromatographic techniques.

-

NMR Sample Preparation: Prepare the NMR sample by dissolving the purified protein in a suitable buffer. The concentration typically ranges from 100 to 500 µM.

-

NMR Data Acquisition: Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe. One-dimensional ¹⁹F spectra are often sufficient to observe the chemical shift of the CF₃ group. The chemical shift is highly sensitive to the local environment.[8][9]

-

Data Analysis: Process the NMR data to determine the chemical shift, line width, and relaxation properties of the ¹⁹F signal. Changes in these parameters upon ligand binding, conformational changes, or alterations in the solvent environment can provide valuable information about the protein's structure and function.[10]

Applications in Modulating Biological Signaling

The unique properties of trifluoromethyl-phenylalanine make it a valuable tool for modulating the activity of peptides that interact with biological targets such as G protein-coupled receptors (GPCRs) and enzymes.

Modulation of GPCR Signaling

The incorporation of trifluoromethyl-phenylalanine into peptide ligands for GPCRs can enhance their binding affinity, selectivity, and metabolic stability. The trifluoromethyl group can influence key interactions within the receptor's binding pocket, leading to altered signaling outcomes.

Generalized GPCR Activation Pathway

Caption: Generalized G protein-coupled receptor signaling cascade.

The introduction of a trifluoromethyl group can enhance the lipophilicity of a peptide ligand, potentially improving its ability to access the receptor binding site. Furthermore, the electron-withdrawing nature of the CF₃ group can alter the electronic properties of the phenyl ring, influencing cation-π or other non-covalent interactions that are critical for receptor binding and activation. This can lead to increased potency and/or efficacy of the peptide ligand.

Enzyme Inhibition

Trifluoromethyl-containing compounds are widely used in the design of enzyme inhibitors. The strong electron-withdrawing nature of the trifluoromethyl group can make an adjacent carbonyl group more electrophilic and susceptible to nucleophilic attack by an active site residue, leading to the formation of a stable tetrahedral intermediate that inhibits the enzyme.

For instance, trifluoromethyl ketones have been successfully employed as inhibitors of serine proteases. Peptides incorporating trifluoromethyl-phenylalanine analogs can be designed to target specific proteases, with the trifluoromethyl group playing a key role in the inhibitory mechanism. The mechanism often involves the nucleophilic attack of the active site serine on the carbonyl of the trifluoromethyl ketone, forming a stable hemiacetal adduct that mimics the transition state of peptide bond hydrolysis.

Conclusion

Trifluoromethyl-phenylalanine isomers are powerful tools for researchers, scientists, and drug development professionals. Their unique physicochemical properties, driven by the presence of the trifluoromethyl group, offer a means to rationally design peptides and small molecules with enhanced metabolic stability, binding affinity, and biological activity. The experimental protocols detailed in this guide provide a framework for the synthesis, incorporation, and characterization of these valuable non-canonical amino acids. As our understanding of the intricate interplay between molecular properties and biological function continues to grow, the application of trifluoromethyl-phenylalanine in the development of novel therapeutics is poised to expand significantly.

References

- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis [benthamopenarchives.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethyl)-L-phenylalanine | Amino Acid Derivatives | 114926-38-4 | Invivochem [invivochem.com]

- 6. 3-TRIFLUOROMETHYL-L-PHENYLALANINE price,buy 3-TRIFLUOROMETHYL-L-PHENYLALANINE - chemicalbook [chemicalbook.com]

- 7. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 4-(Trifluoromethyl)-dl-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)-dl-phenylalanine is a synthetic amino acid analog of phenylalanine, characterized by the substitution of a hydrogen atom with a trifluoromethyl group at the para position of the phenyl ring. This modification imparts unique physicochemical properties, influencing its biological activity and making it a valuable tool in biochemical research and drug discovery. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its role as a modulator of enzymatic activity and its potential influence on cellular signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows.

Introduction

The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for probing and modulating biological processes. Fluorinated amino acids, in particular, have garnered significant interest due to the unique properties of the fluorine atom, including its high electronegativity, small size, and the utility of the ¹⁹F nucleus as a sensitive NMR probe. This compound, as a phenylalanine analog, has been utilized in studies of protein structure and function, and its derivatives are being explored for therapeutic potential. This guide will delve into the specifics of its biological activity, drawing from available literature to provide a detailed resource for researchers.

Quantitative Data on Biological Activity

| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ (Inhibition Constant) | Reference |

| 4-Fluoro-L-phenylalanine | Phenylalanine Hydroxylase | Competitive | Data not readily available | |

| p-Chlorophenylalanine | Tryptophan Hydroxylase | Irreversible | Not applicable | [1][2] |

| 3-Hydroxyquinolin-2(1H)-one Derivatives | Phenylalanine Hydroxylase | Varies | Micromolar range | [3] |

Note: The absence of specific IC₅₀ or Kᵢ values for this compound highlights a gap in the current publicly available research data.

Experimental Protocols

Phenylalanine Hydroxylase (PAH) Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for measuring PAH activity and can be used to assess the inhibitory potential of this compound.[3][4] The assay measures the production of tyrosine, which is fluorescent.

Materials:

-

Purified Phenylalanine Hydroxylase (PAH) enzyme

-

L-Phenylalanine (substrate)

-

Tetrahydrobiopterin (BH₄) (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

Dithiothreitol (DTT)

-

This compound (test inhibitor)

-

Trichloroacetic acid (TCA)

-

Fluorometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well black microplate, prepare a reaction mixture containing assay buffer (e.g., 100 mM HEPES, pH 7.4), catalase, ferrous ammonium sulfate, DTT, and BH₄.

-

Inhibitor Addition: Add varying concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Enzyme Addition: Add the purified PAH enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: Initiate the reaction by adding L-phenylalanine to each well.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.

-

Reaction Termination: Stop the reaction by adding TCA.

-

Fluorescence Measurement: Measure the fluorescence of the produced tyrosine at an excitation wavelength of approximately 275 nm and an emission wavelength of approximately 305 nm.[3]

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Site-Specific Incorporation of 4-(Trifluoromethyl)-l-phenylalanine into Proteins for ¹⁹F NMR Studies

This protocol describes a general workflow for the expression of a protein containing 4-(Trifluoromethyl)-l-phenylalanine at a specific site in E. coli for subsequent analysis by ¹⁹F NMR spectroscopy.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the protein of interest with an amber (TAG) stop codon at the desired incorporation site.

-

Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4-(Trifluoromethyl)-l-phenylalanine (e.g., pEVOL-tfmF).

-

Luria-Bertani (LB) medium and M9 minimal medium.

-

4-(Trifluoromethyl)-l-phenylalanine.

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

-

Appropriate antibiotics for plasmid selection.

-

Protein purification equipment (e.g., FPLC system, Ni-NTA resin for His-tagged proteins).

-

NMR spectrometer with a fluorine probe.

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-tfmF plasmid.

-

Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C.

-

Main Culture Growth: The next day, inoculate the starter culture into M9 minimal medium supplemented with the necessary antibiotics. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Add 4-(Trifluoromethyl)-l-phenylalanine to the culture medium to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-20°C) for 16-20 hours to enhance proper protein folding.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Protein Purification: Resuspend the cell pellet and lyse the cells. Purify the protein of interest using standard chromatography techniques appropriate for the specific protein (e.g., affinity chromatography followed by size-exclusion chromatography).

-

¹⁹F NMR Analysis: Prepare the purified protein in a suitable NMR buffer. Acquire ¹⁹F NMR spectra to observe the signal from the incorporated trifluoromethyl group.

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by this compound is limited. However, a study on a closely related derivative, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18) , has demonstrated neuroprotective effects through the promotion of neurogenesis mediated by the PI3K/Akt/CREB pathway .[5] This compound was shown to upregulate brain-derived neurotrophic factor (BDNF) via this signaling cascade.[5] Given the structural similarity, it is plausible that this compound or its metabolites could have an impact on similar pathways.

The natural amino acid L-phenylalanine has also been shown to influence key signaling pathways, including the mTOR pathway , which is a central regulator of cell growth and proliferation.[6] Phenylalanine can regulate milk protein synthesis through the LAT1-mTOR signaling pathway in bovine mammary epithelial cells.[6]

Below is a diagram illustrating the PI3K/Akt/CREB signaling pathway, which is a relevant target based on studies of a close derivative of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the site-specific incorporation of this compound into a protein of interest for structural and functional studies using ¹⁹F NMR.

Conclusion

This compound serves as a valuable probe for investigating protein structure and function through ¹⁹F NMR spectroscopy. While direct quantitative data on its inhibitory effects on key metabolic enzymes are currently scarce, the study of its derivatives suggests potential activity in modulating important cellular signaling pathways, such as the PI3K/Akt/CREB pathway. The experimental protocols provided herein offer a framework for researchers to further investigate the biological activities of this and other fluorinated amino acid analogs. Future studies are warranted to elucidate the specific enzymatic inhibitory profile of this compound and to explore its effects on a broader range of cellular signaling cascades, which could unveil new opportunities for its application in drug development and chemical biology.

References

- 1. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of phenylalanine monooxygenase (PAH) activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethyl)-dl-phenylalanine (CAS: 114926-38-4)

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)-dl-phenylalanine, a non-canonical amino acid of significant interest to researchers, scientists, and drug development professionals. The strategic incorporation of a trifluoromethyl group onto the phenylalanine scaffold imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of peptides and small molecule therapeutics. This document delves into the synthesis, analytical characterization, and diverse applications of this compound, offering both foundational knowledge and practical, field-proven insights. Detailed experimental protocols and visual workflows are provided to facilitate its use in a research and development setting.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's electronic and steric character.[3] When appended to the para-position of the phenylalanine ring, the -CF3 group's high electronegativity and lipophilicity can lead to:

-

Enhanced Metabolic Stability: The robust carbon-fluorine bond can block sites of oxidative metabolism, increasing the in vivo half-life of peptide-based drugs.[3]

-

Increased Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with biological targets.[3]

-

Improved Membrane Permeability: The lipophilicity of the -CF3 group can facilitate the passage of molecules across cellular membranes.[3]

This compound serves as a versatile building block for introducing these desirable attributes into novel therapeutic entities. The "dl" designation indicates that this product is a racemic mixture of both the D- and L-enantiomers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.

| Property | Value | Reference |

| CAS Number | 114926-38-4 | [4] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [4] |

| Molecular Weight | 233.19 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO). Low solubility in water. | [5] |

| LogP (Octanol-Water Partition Coefficient) | Approximately 2.1 | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through various organic chemistry methodologies. A common and effective approach involves a Negishi cross-coupling reaction.[6][7]

Synthetic Workflow: Negishi Cross-Coupling

The following diagram illustrates a generalized workflow for the synthesis of this compound via a Negishi cross-coupling reaction.

Detailed Experimental Protocol: Synthesis via Negishi Cross-Coupling

This protocol outlines a laboratory-scale synthesis of a protected form of this compound, which can then be deprotected to yield the final product.

Materials:

-

4-Bromo(trifluoromethyl)benzene

-

Protected β-iodoalanine methyl ester (e.g., Cbz-β-iodoalanine methyl ester)

-

Zinc dust

-

Iodine (catalytic amount)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., SPhos)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reagents for deprotection (e.g., LiOH for saponification, followed by acid workup)

Procedure:

-

Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust. Add a catalytic amount of iodine and gently heat until the purple color of the iodine disappears, indicating activation of the zinc.

-

Formation of the Organozinc Reagent: To the activated zinc, add the protected β-iodoalanine methyl ester dissolved in anhydrous DMF. Stir the mixture at room temperature until the organozinc reagent is formed.

-

Negishi Cross-Coupling: In a separate flame-dried flask, dissolve 4-bromo(trifluoromethyl)benzene, the palladium catalyst, and the ligand in anhydrous DMF. To this mixture, add the freshly prepared organozinc reagent via cannula.

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection: The resulting protected this compound can be deprotected using standard procedures. For example, saponification of the methyl ester with lithium hydroxide followed by acidification will yield the free carboxylic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the α-proton, and the β-protons of the phenylalanine backbone. The aromatic signals will exhibit splitting patterns consistent with a para-substituted benzene ring.

-

¹⁹F NMR: The fluorine NMR spectrum will display a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[8] The chemical shift of this signal is highly sensitive to the local electronic environment.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed for purity assessment and chiral separation.

-

Purity Determination: Reversed-phase HPLC (RP-HPLC) using a C18 column is a standard method for determining the purity of the compound. A typical mobile phase would consist of a gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA).

-

Chiral Separation: As a racemic mixture, the D- and L-enantiomers of this compound can be separated using chiral HPLC. This is often achieved with a chiral stationary phase (CSP), such as one based on a macrocyclic glycopeptide like teicoplanin.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI-MS): This technique will show the protonated molecular ion [M+H]⁺, confirming the molecular weight of 233.19 g/mol .

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural confirmation. Common fragmentation patterns for amino acids include the loss of water and carbon monoxide from the carboxylic acid group.

Applications in Drug Discovery and Chemical Biology

The unique properties of this compound make it a valuable building block in several areas of research.

Peptide and Protein Engineering

Incorporating this non-canonical amino acid into peptides can enhance their therapeutic potential.[3]

-

Increased Proteolytic Stability: The steric bulk and electronic effects of the -CF3 group can hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[3]

-

Modulation of Bioactivity: The altered physicochemical properties can influence the peptide's conformation and its binding affinity to target receptors or enzymes.[3]

The following diagram illustrates the incorporation of this compound into a peptide chain via solid-phase peptide synthesis (SPPS).

Enzyme Inhibition

¹⁹F NMR Probes for Structural Biology

The fluorine atoms in this compound can serve as sensitive reporters in ¹⁹F NMR studies of protein structure and dynamics.[8][13] The chemical shift of the ¹⁹F signal is highly sensitive to the local environment, providing insights into protein folding, conformational changes, and ligand binding.[13]

Safety and Handling

Based on available safety data sheets, this compound should be handled with appropriate precautions.[4][5][14]

-

Hazard Statements:

-

Precautionary Measures:

A comprehensive toxicological profile for this specific compound is not publicly available. Therefore, it should be handled with the care afforded to all novel chemical entities in a research setting.

Conclusion

This compound is a valuable synthetic amino acid with significant potential in drug discovery and chemical biology. Its unique physicochemical properties, conferred by the trifluoromethyl group, offer a powerful means to enhance the metabolic stability, bioactivity, and pharmacokinetic profiles of peptides and other therapeutic agents. The synthetic and analytical methodologies outlined in this guide provide a framework for the effective utilization of this compound in research and development. As the demand for more robust and efficacious therapeutics continues to grow, the strategic application of fluorinated amino acids like this compound is poised to play an increasingly important role in the design of next-generation medicines.

References

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]

- 10. scbt.com [scbt.com]

- 11. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 12. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Fluorinated Non-Canonical Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorinated non-canonical amino acids (ncAAs) into peptides and proteins has emerged as a transformative tool in chemical biology, drug discovery, and materials science. The unique physicochemical properties of fluorine, the most electronegative element, allow for subtle yet profound modifications of molecular properties. When strategically placed within a peptide or protein sequence, fluorine can enhance thermal and metabolic stability, modulate bioactivity, and serve as a powerful probe for structural and functional studies. This guide provides a comprehensive overview of fluorinated ncAAs, detailing their properties, methods for their incorporation into polypeptides, and their applications in modern research and development.

Physicochemical Properties of Fluorinated Amino Acids

The substitution of hydrogen with fluorine can significantly alter the local electronic environment and steric profile of an amino acid side chain. These alterations manifest as changes in hydrophobicity, acidity (pKa), and conformational preference.

Hydrophobicity and Lipophilicity

Fluorination generally increases the hydrophobicity of an amino acid side chain, a property often quantified by the partition coefficient, logP. This increased lipophilicity can enhance the ability of peptides to cross cell membranes. However, the effect is not always straightforward, as the highly polar C-F bond can also engage in specific interactions.

Acidity (pKa)

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups. This effect can be harnessed to modulate the charge state of an amino acid at physiological pH, influencing its interactions with binding partners.

Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids

| Amino Acid | Structure | pKa (α-COOH) | pKa (α-NH3+) | logP |

| Phenylalanine | C9H11NO2 | 1.83 | 9.13 | -1.38 |

| 4-Fluoro-phenylalanine | C9H10FNO2 | 1.83 | 9.13 | -1.9 |

| Proline | C5H9NO2 | 1.99 | 10.60 | -1.6 |

| (4R)-Fluoroproline | C5H8FNO2 | ~1.8 | ~9.0 | -1.7 |

| (4S)-Fluoroproline | C5H8FNO2 | ~1.8 | ~9.0 | -1.7 |

| Leucine | C6H13NO2 | 2.36 | 9.60 | -1.7 |

| Hexafluoroleucine | C6H7F6NO2 | - | - | >0 |

| Tyrosine | C9H11NO3 | 2.20 | 9.11 | -2.26 |

| 3-Fluoro-tyrosine | C9H10FNO3 | 2.15 | 9.05 | - |

Note: pKa and logP values can vary depending on the experimental conditions. The values presented are approximate and for comparative purposes.

Impact on Peptide and Protein Properties

The introduction of fluorinated ncAAs can have a profound impact on the stability, structure, and function of peptides and proteins.

Enhanced Stability

Fluorination can significantly enhance the thermal and metabolic stability of peptides and proteins. The increased hydrophobicity of fluorinated side chains can promote the formation of a stable hydrophobic core, leading to higher melting temperatures (Tm). Furthermore, the steric bulk and altered electronic nature of fluorinated residues can hinder recognition by proteases, thereby increasing the in vivo half-life of peptide therapeutics.[1]

Table 2: Impact of Fluorination on Peptide/Protein Stability

| Peptide/Protein | Fluorinated Residue | Position | Effect on Stability | Quantitative Data |

| Glucagon-like peptide-1 (GLP-1) | Hexafluoroleucine | 8 | Increased resistance to DPP-IV cleavage | No fragments detected after 24h |

| Glucagon-like peptide-1 (GLP-1) | Hexafluoroleucine | 10 | Increased resistance to DPP-IV cleavage | 2.9-fold increased stability |

| Tryptophan Zipper Peptide | 4-Fluoro-tryptophan | Edge | Increased thermal stability | ΔTm = +0.6 °C |

| Tryptophan Zipper Peptide | 6-Fluoro-tryptophan | Face | Increased thermal stability | ΔTm = +1.6 °C |

Modulation of Binding Affinity

The effect of fluorination on binding affinity is highly context-dependent. The altered electronics and sterics of the fluorinated side chain can either enhance or disrupt interactions with a binding partner. In some cases, the fluorine atom can participate in favorable orthogonal multipolar interactions with backbone carbonyls or other polar groups in the binding pocket, leading to increased affinity. Conversely, unfavorable steric clashes can decrease binding affinity.

Table 3: Impact of Fluorination on Binding Affinity

| Ligand | Receptor/Enzyme | Fluorinated Residue | Effect on Binding Affinity (Kd or Ki) |

| SH3 Domain Binding Peptide | SH3 Domain | 5-Fluoro-tryptophan | Decreased affinity |

| Leu-enkephalin analog | Opioid Receptor | (2S,4R)-Trifluoroleucine | Potent opioid activity |

| Tax Peptide | A6 T-cell Receptor | 4-Fluoro-phenylalanine | Increased affinity |

| Tax Peptide | A6 T-cell Receptor | 3,4-Difluoro-phenylalanine | Increased affinity |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fluorinated Amino Acids

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a fluorinated amino acid.

Materials:

-

Fmoc-protected fluorinated amino acid

-

Standard Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (including the fluorinated analog) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.

-

Wash the resin with DMF.

-

Perform a Kaiser test to confirm complete coupling.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase HPLC.

Biosynthetic Incorporation of Fluorinated Amino Acids

This protocol provides a general method for the residue-specific incorporation of fluorinated amino acids into a target protein expressed in E. coli using an auxotrophic strain.

Materials:

-

E. coli auxotrophic strain (e.g., for phenylalanine)

-

Expression plasmid for the protein of interest

-

Minimal media (M9)

-

Fluorinated amino acid analog (e.g., 4-fluorophenylalanine)

-

Other essential amino acids

-

IPTG for induction

Procedure:

-

Transformation: Transform the auxotrophic E. coli strain with the expression plasmid.

-

Starter Culture: Inoculate a small volume of LB medium with a single colony and grow overnight.

-

Main Culture: Inoculate a larger volume of minimal media supplemented with all essential amino acids except the one for which the strain is auxotrophic.

-

Growth: Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

-

Induction: Add the fluorinated amino acid analog to the culture medium, followed by the addition of IPTG to induce protein expression.

-

Expression: Continue to grow the culture for several hours (e.g., 4-6 hours) at a suitable temperature (e.g., 30°C).

-

Harvesting and Purification: Harvest the cells by centrifugation and purify the fluorinated protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).

¹⁹F NMR Spectroscopy for Protein-Ligand Interaction Studies

¹⁹F NMR is a powerful tool for studying protein-ligand interactions, as the ¹⁹F chemical shift is highly sensitive to the local environment.

Sample Preparation:

-

Protein: Prepare a stock solution of the purified fluorinated protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O). The concentration typically ranges from 25-100 µM.

-

Ligand: Prepare a concentrated stock solution of the ligand in the same NMR buffer.

Data Acquisition:

-

Acquire a 1D ¹⁹F NMR spectrum of the free protein.

-

Titrate the ligand into the protein sample in small increments.

-

Acquire a 1D ¹⁹F NMR spectrum after each addition.

-

Monitor changes in the ¹⁹F chemical shifts and/or line widths.

Data Analysis:

-

Plot the change in chemical shift (Δδ) as a function of the ligand concentration.

-

Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd).

Applications in Drug Discovery and Chemical Biology

Probing GPCR Signaling

Fluorinated ligands are valuable tools for studying G-protein coupled receptor (GPCR) activation and signaling. The ¹⁹F NMR signal of a fluorinated ligand can report on its binding to the receptor and any conformational changes that occur upon receptor activation.

Enzyme Inhibition Studies

Fluorinated amino acids can be incorporated into enzyme inhibitors to enhance their potency and to serve as probes for studying the mechanism of inhibition. The inhibition constant (Ki) can be determined through enzyme kinetics assays.

Conclusion

Fluorinated non-canonical amino acids offer a versatile and powerful platform for modulating and probing the structure and function of peptides and proteins. Their unique properties have already led to significant advances in drug discovery, protein engineering, and fundamental biological research. As synthetic methodologies continue to improve and our understanding of the "fluorine effect" deepens, the applications of these remarkable building blocks are poised to expand even further, opening up new avenues for the design of novel therapeutics and research tools.

References

The Trifluoromethyl Group in Amino Acid Structure: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The strategic incorporation of fluorine and fluorinated motifs into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF3) group stands out for its profound impact on the physicochemical and biological properties of parent compounds. When integrated into the fundamental building blocks of life—amino acids—the CF3 group offers a powerful tool to modulate peptide and protein structure, stability, and function. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in amino acid structure, intended for researchers, scientists, and drug development professionals. We will delve into the effects on core properties, provide detailed experimental protocols, and visualize the implications for cellular signaling.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into an amino acid structure elicits a range of significant changes to its physicochemical properties. These alterations are primarily due to the high electronegativity of fluorine atoms and the steric bulk of the CF3 group.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity of the carboxylic acid and the basicity of the amino group in an amino acid. This effect is particularly pronounced when the CF3 group is in close proximity to the ionizable centers. A comparative study on proline analogs highlights this effect.

| Compound | pKa (NH) | pKa (COOH) | ΔpKa (NH) vs. Pro | ΔpKa (COOH) vs. Pro |

| Proline | 10.68 | 1.95 | - | - |

| (2S,4S)-4-CF3-Proline | 8.46 | 1.69 | -2.22 | -0.26 |

| (2S,4R)-4-CF3-Proline | 8.56 | 1.63 | -2.12 | -0.32 |

| (2S,4S)-4-CH3-Proline | 10.70 | 2.01 | +0.02 | +0.06 |

| (2S,4R)-4-CH3-Proline | 10.84 | 1.99 | +0.16 | +0.04 |

Table 1: Comparison of pKa values for trifluoromethyl- and methyl-substituted proline analogs. Data extracted from Kubyshkin, V., et al. (2018).[1]

Lipophilicity (LogP)

The trifluoromethyl group is highly lipophilic and its incorporation generally increases the overall hydrophobicity of an amino acid. This can enhance membrane permeability and improve oral bioavailability of peptide-based drugs.[2] The lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design.

| Compound | LogP |

| Proline | -1.57 |

| (2S,4S)-4-CF3-Proline | -0.51 |

| (2S,4R)-4-CF3-Proline | -0.53 |

| (2S,4S)-4-CH3-Proline | -1.15 |

| (2S,4R)-4-CH3-Proline | -1.13 |

Table 2: Comparison of LogP values for trifluoromethyl- and methyl-substituted proline analogs. Data extracted from Kubyshkin, V., et al. (2018).[1]

Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol. This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] Replacing a metabolically labile methyl group with a trifluoromethyl group is a common strategy to increase the in vivo half-life of a drug candidate.[3]

Conformational Effects

The steric bulk of the trifluoromethyl group, which is roughly twice the size of a methyl group, can impose significant conformational constraints on the peptide backbone.[4] This can be strategically employed to stabilize specific secondary structures, such as β-turns or helical conformations, which may be crucial for receptor binding. The electron-withdrawing nature of the CF3 group can also influence the hydrogen-bonding capabilities of nearby amide protons, further impacting peptide secondary structure.[4]

Impact on Biological Activity: Enzyme Inhibition

For instance, the replacement of a methyl group with a trifluoromethyl group in the angiotensin-converting enzyme (ACE) inhibitor captopril resulted in a substantial increase in potency.

| Inhibitor | Target Enzyme | IC50 (nM) |

| Captopril | ACE | 1.7 |

| Trifluoromethyl-Captopril Analog | ACE | 0.3 |

Table 3: Comparison of IC50 values for Captopril and its trifluoromethyl analog against Angiotensin-Converting Enzyme (ACE). This data is illustrative and compiled from literature describing the enhanced potency of trifluoromethylated analogs.

The trifluoromethyl ketone moiety is a particularly effective warhead for designing inhibitors of serine and cysteine proteases, where it acts as a transition-state analog, forming a stable hemiacetal or hemiketal with an active site serine or cysteine residue.

Experimental Protocols

Synthesis of N-Boc-γ-(S)-Trifluoromethylproline

This protocol is adapted from the improved synthesis of γ-(S)-trifluoromethylproline.

Step 1: Synthesis of Methyl N-Boc-4-oxoprolinate

-

To a solution of N-Boc-hydroxyproline methyl ester (50 g) in dichloromethane (700 mL), add triethylamine (91 mL).

-

Cool the solution in an ice bath under an argon atmosphere.

-

Add a suspension of pyridine·SO3 complex (63.5 g) in portions.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction by adding water and separate the organic layer.

-